molecular formula C7H3BrF3IO3S B12973905 2-Bromo-4-iodophenyl trifluoromethanesulfonate

2-Bromo-4-iodophenyl trifluoromethanesulfonate

Cat. No.: B12973905
M. Wt: 430.97 g/mol
InChI Key: UEXXZGCZYWRXOP-UHFFFAOYSA-N
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Description

2-Bromo-4-iodophenyl trifluoromethanesulfonate is an organohalide compound that contains bromine, iodine, and trifluoromethanesulfonate groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodophenyl trifluoromethanesulfonate typically involves the triflation of 2-Bromo-4-iodophenol. The reaction is carried out using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-iodophenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodophenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions. The bromine and iodine atoms can undergo oxidative addition with transition metals, enabling coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodophenyl trifluoromethanesulfonate
  • 2-Iodophenyl trifluoromethanesulfonate
  • 4-Bromo-2-fluorophenyl trifluoromethanesulfonate

Uniqueness

2-Bromo-4-iodophenyl trifluoromethanesulfonate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for selective functionalization and diverse synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H3BrF3IO3S

Molecular Weight

430.97 g/mol

IUPAC Name

(2-bromo-4-iodophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3BrF3IO3S/c8-5-3-4(12)1-2-6(5)15-16(13,14)7(9,10)11/h1-3H

InChI Key

UEXXZGCZYWRXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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